(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one
Brand Name: Vulcanchem
CAS No.: 122383-34-0
VCID: VC20866297
InChI: InChI=1S/C12H13NO2/c14-11-6-7-12-13(11)10(8-15-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m1/s1
SMILES: C1CC(=O)N2C1OCC2C3=CC=CC=C3
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one

CAS No.: 122383-34-0

Cat. No.: VC20866297

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one - 122383-34-0

Specification

CAS No. 122383-34-0
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one
Standard InChI InChI=1S/C12H13NO2/c14-11-6-7-12-13(11)10(8-15-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m1/s1
Standard InChI Key CQPBRZXBXFZYBD-ZYHUDNBSSA-N
Isomeric SMILES C1CC(=O)N2[C@@H]1OC[C@@H]2C3=CC=CC=C3
SMILES C1CC(=O)N2C1OCC2C3=CC=CC=C3
Canonical SMILES C1CC(=O)N2C1OCC2C3=CC=CC=C3

Introduction

Structural Characteristics and Chemical Properties

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one (CAS: 122383-34-0) is a chiral compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.237 g/mol . The compound features a fused bicyclic system comprising a pyrrole ring and an oxazole ring, creating a distinctive three-dimensional architecture. The stereochemical configuration at positions 3 and 7a (3S,7aR) is critical for its biological activity and chemical reactivity.

The compound's structure contains:

  • A phenyl substituent at the 3-position

  • A lactam functionality within the pyrrole portion

  • A stereodefined configuration that creates a specific spatial arrangement

The compound is also known by alternative nomenclature, including (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c] oxazol-5(3H)-one, which represents the same molecular entity with different naming conventions for the heterocyclic system .

Physical Properties

Based on data from structurally related compounds, the following physical properties are anticipated:

PropertyValueSource
Molecular Weight203.237 g/mol
Physical FormSolid
SolubilitySoluble in DMSO
Optical RotationPositive ([α]D)

Biological Activities and Applications

The biological profile of (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one and structurally similar compounds reveals significant potential in multiple therapeutic areas.

Pharmacological Properties

Similar pyrrolooxazole compounds demonstrate diverse biological activities:

  • Anti-inflammatory Activity: Research suggests potential anti-inflammatory properties, which may be applicable to various inflammatory conditions.

  • Anticancer Potential: Related oxazolopyrrolidone lactams have shown antiproliferative activity against human gastric adenocarcinoma (AGS) cells, with specific derivatives demonstrating significant cytotoxicity at concentrations as low as 50 μM .

  • Neurological Applications: The unique structural features of these compounds may interact beneficially with specific biological targets in neurological disorders .

Structure-Activity Relationships

Studies on similar compounds reveal that substitution patterns significantly influence biological activity. For example, in the series of tryptophanol-derived oxazolopyrrolidone lactams tested against AGS cells, the following structure-activity relationships were observed:

CompoundR₁R₂% Cell Viability at 100 μM
7aHH50 ± 5
7cClH6 ± 1
7dBrH14 ± 3
7eCH₃H14 ± 2
7fOCH₃H18 ± 2
7gSO₂CH₃H94 ± 12

Table 1: Structure-activity relationships of related oxazolopyrrolidone derivatives against AGS cells

This data demonstrates that halogen substitutions (particularly chlorine) significantly enhance anticancer activity, while methylsulfonyl groups reduce efficacy.

Chemical Reactivity and Transformations

The reactivity of (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one is primarily dictated by its heterocyclic framework and functional groups.

Key Reaction Types

Based on structural features, anticipated reactions include:

  • Oxidation: Potential oxidation of the pyrrolidine ring

  • Reduction: Possible reduction of the lactam functionality

  • Substitution: Reactions at the phenyl ring

  • Ring-opening: Cleavage under specific conditions

Use in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly for:

  • Construction of complex heterocyclic systems

  • Development of chiral building blocks for pharmaceutical compounds

  • Synthesis of biologically active molecules with defined stereochemistry

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system

Table 2: Hazard classification based on GHS criteria for similar compounds

Current Research Status and Future Directions

Research on (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one and related compounds continues to evolve, with several promising avenues:

Pharmaceutical Development

The compound's structural features make it a candidate for:

  • Development of novel protease inhibitors

  • Creation of neuroactive compounds

  • Design of targeted anticancer therapeutics

Material Science Applications

Beyond pharmaceutical applications, potential exists in:

  • Development of advanced materials

  • Creation of specialized polymers

  • Application in coating technologies requiring specific mechanical and thermal properties

Research Gaps and Opportunities

Current knowledge gaps present opportunities for:

  • Detailed structure-activity relationship studies

  • Exploration of additional biological targets

  • Development of more efficient synthetic routes

  • Investigation of combinatorial approaches with other pharmacophores

Analytical Methods and Characterization

Characterization of (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b] oxazol-5-one typically employs various analytical techniques:

Spectroscopic Analysis

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • X-ray crystallography for absolute configuration determination

Chromatographic Analysis

Purity assessment and separation typically utilize:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) for volatile derivatives

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